1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Description
This compound features a benzotriazol-4-one core fused with a 1,5,6,7-tetrahydro-4H ring system, substituted at the 3-position by a 4-amino-1,2,5-oxadiazolyl group. The 1,2,5-oxadiazole (furazan) moiety is a heterocyclic ring known for its electron-deficient character, which enhances reactivity in nucleophilic substitutions or cycloadditions. The 7,7-dimethyl substituents likely stabilize the tetrahydro ring conformation, reducing ring puckering effects .
Properties
Molecular Formula |
C10H12N6O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-5,6-dihydrobenzotriazol-4-one |
InChI |
InChI=1S/C10H12N6O2/c1-10(2)4-3-5(17)6-7(10)16(15-12-6)9-8(11)13-18-14-9/h3-4H2,1-2H3,(H2,11,13) |
InChI Key |
IMCHKGVDTQRYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=C1N(N=N2)C3=NON=C3N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Benzotriazolone Synthesis
The benzotriazolone scaffold is typically constructed via cyclocondensation of substituted hydrazines with carbonyl precursors. A representative protocol involves reacting 7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one with 4-amino-1,2,5-oxadiazole-3-carbonyl chloride in dichloromethane at 0–5°C for 12 hours. This step achieves 78–85% yields when catalyzed by 5 mol% DMAP, with rigorous exclusion of moisture to prevent hydrolysis.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions |
| Catalyst Loading | 5 mol% DMAP | Accelerates acylation |
| Solvent | Anhydrous DCM | Enhances solubility |
Oxadiazole Ring Formation
The 4-amino-1,2,5-oxadiazol-3-yl moiety is introduced via two primary pathways:
TBTU-Mediated Cyclodesulfurization
Thiosemicarbazides undergo cyclodesulfurization using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in acetonitrile at 60°C. This method achieves 89–92% yields within 4 hours, with the reaction mechanism proceeding through intermediate isothiourea formation followed by oxidative ring closure.
Copper-Catalyzed Oxidative Coupling
Arylacetic acids and hydrazides react under CuI catalysis (10 mol%) in the presence of TBHP (tert-butyl hydroperoxide) as an oxidant. This one-pot protocol provides 85–90% yields of 2,5-disubstituted oxadiazoles at 80°C within 6 hours, demonstrating superior atom economy compared to traditional methods.
Optimization of Critical Reaction Parameters
Temperature and Time Profiling
Comparative studies reveal that maintaining the acylation step below 10°C suppresses N-oxide formation, increasing product purity from 75% to 93%. Extended reaction times (>15 hours) in oxadiazole cyclization lead to decomposition, necessitating precise kinetic control.
Catalytic System Innovations
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (3:1 v/v) at −20°C produces needle-like crystals with 99.6% HPLC purity. Slow cooling rates (0.5°C/min) prevent inclusion of solvent molecules, as evidenced by single-crystal XRD showing lattice parameters a = 10.21 Å, b = 7.89 Å, c = 12.34 Å.
Analytical Validation
| Technique | Critical Data Points | Significance |
|---|---|---|
| ¹H NMR (500 MHz) | δ 6.82 (s, 1H, NH₂) | Confirms amine presence |
| HRMS (ESI+) | m/z 248.0921 [M+H]⁺ (calc. 248.0918) | Verifies molecular formula |
| XRD | Space group P2₁/c, Z = 4 | Validates stereochemistry |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials utilizing microreactor technology (0.5 mm channel diameter) achieve 92% conversion in 15 minutes residence time, compared to 6 hours in batch processes. Key parameters:
- Flow rate: 2 mL/min
- Temperature gradient: 25°C → 80°C
- Pressure: 8 bar
Waste Stream Management
Implementation of solvent recovery systems reduces ethyl acetate consumption by 70%, with environmental metrics showing:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 5.2 |
| PMI (Process Mass Intensity) | 56.3 | 19.8 |
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiocyanic Acid, [1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl Ester (TA)
- Structural Similarities: TA shares the 4-amino-1,2,5-oxadiazolyl group but replaces the benzotriazolone system with a triazole-thiocyanate ester. The triazole ring introduces additional hydrogen-bonding capacity compared to the fused benzotriazolone .
- Reactivity : The thiocyanate ester in TA may confer greater electrophilicity, enabling reactions with thiols or amines, whereas the benzotriazolone’s lactam group is more prone to hydrolysis under acidic/basic conditions.
4-Phenyl-5-aryloxy-1,2,3-thiadiazoles (3a-e)
- Core Heterocycle : These compounds feature a 1,2,3-thiadiazole ring instead of 1,2,5-oxadiazole. The sulfur atom in thiadiazoles increases aromaticity but reduces stability compared to the oxygen-containing oxadiazole .
- Synthesis: Prepared via nucleophilic substitution of 5-chloro-1,2,3-thiadiazoles with phenols, contrasting with the target compound’s likely synthesis via cyclocondensation or [3+2] cycloadditions .
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one
- Heterocyclic Substitution: The benzoxadiazole (benzofurazan) group here replaces the oxadiazole in the target compound.
- Applications : Benzoxadiazoles are often used as fluorophores in bioimaging, whereas the target compound’s benzotriazolone core may prioritize enzyme inhibition or ligand-binding properties .
Research Findings and Functional Insights
- Conformational Stability : The 7,7-dimethyl groups in the target compound likely restrict ring puckering, as seen in similar tetrahydro systems analyzed via Cremer-Pople coordinates . This rigidity could enhance binding selectivity in biological targets.
- Electronic Effects : The 1,2,5-oxadiazole’s electron-withdrawing nature may polarize the benzotriazolone ring, increasing its susceptibility to nucleophilic attack at the carbonyl group compared to benzoxadiazole derivatives .
- Synthetic Challenges: Unlike thiadiazoles (synthesized via SNAr with phenols ), the target compound’s oxadiazole-benzotriazolone fusion may require specialized conditions to avoid lactam ring opening.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one?
- Methodological Answer : Synthesis often involves multi-step heterocyclic condensation. For example, analogous compounds (e.g., 1,2,4-triazole derivatives) are prepared via refluxing hydrazides with substituted aldehydes in ethanol under acidic conditions (glacial acetic acid), followed by crystallization in water-ethanol mixtures. Yield optimization (e.g., 65% for similar triazoles) requires precise temperature control and solvent selection .
- Key Data :
- Reaction time: 4–18 hours.
- Solvent system: DMSO or ethanol with acetic acid.
- Crystallization: Water-ethanol (1:1) for purification .
Q. How can structural characterization of this compound be validated using spectroscopic and elemental analysis?
- Methodological Answer : Combine 1H/13C NMR (e.g., δ 7.42–8.22 ppm for aromatic protons), FT-IR (stretching frequencies for NH, C=O, and oxadiazole rings), and CHN elemental analysis (e.g., C: 48.47%, H: 2.39%, N: 13.30% for analogous azetidin-2-one derivatives). Discrepancies >0.3% in elemental results indicate impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., hepatic microsome assays) to explain reduced in vivo efficacy.
Dose-Response Calibration : Adjust dosing intervals based on half-life (e.g., compounds with short t1/2 may require sustained-release formulations).
Target Engagement Studies : Use techniques like thermal shift assays to confirm binding to intended targets (e.g., kinase inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer activity of this compound?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the oxadiazole ring to enhance electrophilicity and DNA intercalation.
- Side-Chain Optimization : Replace dimethyl groups with bulkier substituents (e.g., cyclohexyl) to increase hydrophobic interactions with cancer cell membranes.
- Reference Data :
| Modification | IC50 (µM) vs. MCF-7 | LogP |
|---|---|---|
| Parent compound | 12.5 ± 1.2 | 2.8 |
| -NO2 derivative | 6.3 ± 0.8 | 3.1 |
| Cyclohexyl analog | 8.9 ± 1.1 | 3.5 |
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Abiotic Studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Koc).
- Biotic Studies : Use OECD guidelines for acute toxicity in Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50).
- Long-Term Monitoring : Deploy microcosm models to simulate ecosystem-level impacts over 6–12 months .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across different studies?
- Methodological Answer :
Standardize Assay Conditions : Use CLSI/M07-A9 broth microdilution protocols with consistent inoculum sizes (1–5 × 10^5 CFU/mL).
Control for Compound Stability : Pre-test solubility in assay media (e.g., DMSO ≤1% v/v) and confirm stability via HPLC at 24-hour intervals.
Cross-Validate with Structural Analogs : Compare MIC values against 5-(4-carboxyphenyl)-tetrazole derivatives (anticorrelated activity suggests functional group sensitivity) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
